cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746540
InChI: InChI=1S/C21H29N3O4/c1-28-19-10-17(2-3-18(19)24(26)27)22-4-6-23(7-5-22)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13H2,1H3
SMILES: COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-]
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol

CAS No.:

Cat. No.: VC13746540

Molecular Formula: C21H29N3O4

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol -

Specification

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
IUPAC Name 4-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]adamantan-1-ol
Standard InChI InChI=1S/C21H29N3O4/c1-28-19-10-17(2-3-18(19)24(26)27)22-4-6-23(7-5-22)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13H2,1H3
Standard InChI Key ZDHGWGVUKXWEQM-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol is C₂₁H₂₉N₃O₄, with a molecular weight of 387.47 g/mol . The compound’s structure comprises three distinct moieties:

  • Adamantane backbone: A rigid, diamondoid hydrocarbon framework known for enhancing thermal stability and lipid solubility in pharmaceutical agents .

  • Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets, particularly in neurotransmitter systems .

  • 3-Methoxy-4-nitrophenyl group: An aromatic substituent with electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups, influencing electronic properties and reactivity .

The stereochemistry of the compound is defined by the cis configuration at the 4-position of the adamantane ring, which dictates spatial orientation and intermolecular interactions . X-ray crystallographic studies of analogous adamantane-piperazine hybrids reveal chair conformations in piperazine rings and equatorial positioning of aromatic substituents, suggesting similar structural behavior in this compound .

PropertyValueSource
Molecular FormulaC₂₁H₂₉N₃O₄
Molecular Weight387.47 g/mol
AppearanceLight yellow to brown solid
Storage TemperatureNot specified; hygroscopic

Physicochemical Properties and Stability

The compound’s physicochemical profile is influenced by its hybrid structure:

  • Solubility: Limited aqueous solubility due to the hydrophobic adamantane core; enhanced solubility in organic solvents like chloroform or dimethyl sulfoxide (DMSO) .

  • Thermal Stability: Adamantane derivatives typically exhibit high melting points (>400 K), though exact values for this compound remain unreported .

  • Hygroscopicity: Requires storage under argon or vacuum to prevent degradation, as indicated by packaging specifications for air-sensitive materials .

Comparative analysis with structurally similar compounds, such as 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (C₁₇H₁₉N₃O₃), highlights the role of the adamantane group in increasing molecular weight by 74.12 g/mol and altering steric interactions .

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies to establish safe handling protocols.

  • Synthetic Optimization: Development of catalytic methods to enhance yield and stereoselectivity.

  • Biological Screening: Evaluation of antimicrobial, anticancer, and neuropharmacological activities.

  • Crystallographic Studies: Determination of precise bond lengths and angles to inform computational modeling .

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